molecular formula C18H18N2O2S2 B15441911 Di-o-tolyl vinylenebis(thiocarbamate) CAS No. 73622-82-9

Di-o-tolyl vinylenebis(thiocarbamate)

Cat. No.: B15441911
CAS No.: 73622-82-9
M. Wt: 358.5 g/mol
InChI Key: GIIAJJGRNGCNOP-VAWYXSNFSA-N
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Description

Di-o-tolyl vinylenebis(thiocarbamate) (CAS: 73622-82-9) is a dithiocarbamate derivative with the chemical formula $ C{20}H{20}N2S4 $. Its structure consists of a central vinylenebis(thiocarbamate) backbone substituted with two o-tolyl groups (methyl-substituted phenyl rings) at the sulfur atoms. The compound is identified by synonyms such as BRN 2064090 and CID 3033544, and its InChIKey is GIIAJJGRNGCNOP-VAWYXSNFSA-N .

Properties

CAS No.

73622-82-9

Molecular Formula

C18H18N2O2S2

Molecular Weight

358.5 g/mol

IUPAC Name

S-(2-methylphenyl) N-[(E)-2-[(2-methylphenyl)sulfanylcarbonylamino]ethenyl]carbamothioate

InChI

InChI=1S/C18H18N2O2S2/c1-13-7-3-5-9-15(13)23-17(21)19-11-12-20-18(22)24-16-10-6-4-8-14(16)2/h3-12H,1-2H3,(H,19,21)(H,20,22)/b12-11+

InChI Key

GIIAJJGRNGCNOP-VAWYXSNFSA-N

Isomeric SMILES

CC1=CC=CC=C1SC(=O)N/C=C/NC(=O)SC2=CC=CC=C2C

Canonical SMILES

CC1=CC=CC=C1SC(=O)NC=CNC(=O)SC2=CC=CC=C2C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Dithiocarbamates and thiocarbamates exhibit structural and functional diversity. Below is a comparative analysis of Di-o-tolyl vinylenebis(thiocarbamate) with related compounds, supported by research findings:

Key Comparative Insights

Structural Differences :

  • Di-o-tolyl vinylenebis(thiocarbamate) features bulky aromatic substituents (o-tolyl groups), which may hinder coordination to metal ions compared to smaller substituents in Zineb or sodium dithiocarbamates .
  • Unlike Thiram’s disulfide linkage, the vinylenebis(thiocarbamate) backbone in the target compound may confer distinct reactivity in sulfur-transfer reactions .

Environmental and Safety Profiles: Thiocarbamate pesticides (e.g., UN 2772) share structural motifs with Di-o-tolyl vinylenebis(thiocarbamate) but differ in substituents, leading to varied toxicity. For example, ethylenethiourea (ETU), a degradation product of Zineb, is a known endocrine disruptor, but its formation in the target compound remains unverified .

Industrial Relevance :

  • Unlike sodium dithiocarbamates, which are water-soluble and used in metal extraction, Di-o-tolyl vinylenebis(thiocarbamate)’s aromatic groups likely limit its solubility, directing its use toward organic synthesis or polymer chemistry .

Q & A

Basic Research Questions

Q. What are the optimal synthesis protocols for Di-o-tolyl vinylenebis(thiocarbamate), and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis of thiocarbamate derivatives typically involves coupling reactions between amines and carbon disulfide under basic conditions. For example, thiocarbamate glycosides were synthesized using alkyl halides and thiocarbamate precursors in polar aprotic solvents (e.g., THF) with catalysts like DMAP and triethylamine . Key parameters include temperature control (e.g., 20°C for optimal yield), solvent selection (THF for solubility), and stoichiometric ratios of reagents. Purity can be enhanced via recrystallization or column chromatography. Reaction progress should be monitored via TLC or HPLC .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing Di-o-tolyl vinylenebis(thiocarbamate)?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly for confirming thiocarbamate (-NHCSS-) linkages. Fourier Transform Infrared (FT-IR) spectroscopy can identify characteristic C=S and N-H stretches (~1200–1000 cm⁻¹ and ~3300 cm⁻¹, respectively). High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity assessment, while Mass Spectrometry (LC-MS/MS) provides molecular weight confirmation and fragmentation patterns. For metal complexes (if applicable), UV-Vis and Electron Spray Ionization Mass Spectrometry (ESI-MS) are recommended .

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity data for Di-o-tolyl vinylenebis(thiocarbamate) across studies?

  • Methodological Answer : Contradictions often arise from variations in sample purity, assay conditions, or structural analogs. To resolve these:

  • Purity Validation : Use HPLC or LC-MS/MS to confirm compound integrity (>95% purity) .
  • Assay Standardization : Replicate experiments under controlled conditions (e.g., pH, temperature, solvent systems). For example, thiocarbamate glycosides showed moderate cytotoxicity in rat myoblasts, but activity varied with substituents (e.g., alkyl chain length) .
  • Structural Confounds : Compare data with structurally similar compounds (e.g., ethylenebisdithiocarbamates) to isolate structure-activity relationships .

Q. What advanced methodologies are suitable for studying the environmental stability and degradation pathways of Di-o-tolyl vinylenebis(thiocarbamate)?

  • Methodological Answer : Accelerated stability studies under varying pH, temperature, and UV exposure can predict degradation kinetics. Use HPLC-UV or GC-MS to track degradation products. For example, dithiocarbamates degrade into ethylenethiourea under acidic conditions, which can be quantified via LC-MS/MS . Computational modeling (e.g., DFT) may predict reactive intermediates, while isotopic labeling (e.g., ¹⁴C) can trace metabolic pathways in environmental matrices .

Q. How can researchers design experiments to evaluate the compound’s interactions with biological macromolecules (e.g., proteins or DNA)?

  • Methodological Answer :

  • Spectroscopic Binding Studies : Use fluorescence quenching or circular dichroism (CD) to monitor conformational changes in proteins upon thiocarbamate binding.
  • Molecular Docking : Employ software like AutoDock to predict binding affinities with target enzymes (e.g., acetylcholinesterase for pesticidal activity).
  • In Vitro Assays : Test inhibition of trypanosomal growth (as in Trypanosoma brucei rhodesiense) using standardized protocols, with IC₅₀ calculations and negative controls .

Methodological Best Practices

Q. What strategies ensure reproducibility in synthesizing and analyzing Di-o-tolyl vinylenebis(thiocarbamate) across laboratories?

  • Methodological Answer :

  • Detailed Protocols : Document reaction conditions (e.g., inert atmosphere, solvent drying) and equipment calibration (e.g., NMR shimming).
  • Reference Standards : Use certified analytical standards (e.g., CAS-registered compounds) for instrument calibration .
  • Inter-lab Validation : Share samples with collaborating labs for cross-validation via round-robin testing .

Q. How should researchers approach the identification of unknown impurities or byproducts in synthesized batches?

  • Methodological Answer : Combine High-Resolution Mass Spectrometry (HRMS) for accurate mass determination with tandem MS/MS for structural elucidation. For non-volatile impurities, use preparative HPLC to isolate fractions, followed by 2D NMR (e.g., COSY, HSQC) for characterization. Compare spectral data with databases like PubChem or SciFinder .

Data Presentation and Reporting

Q. What are the critical elements to include when reporting thiocarbamate-related research in peer-reviewed journals?

  • Methodological Answer : Follow standards for analytical reporting:

  • Synthesis : Yield, purity, spectroscopic data (NMR shifts, IR peaks).
  • Bioactivity : Dose-response curves, statistical significance (p-values), and negative/positive controls.
  • Stability Studies : Degradation half-lives, identified byproducts.
  • Ethics : Declare conflicts of interest and adhere to safety protocols for hazardous materials .

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